2'-(3-Bromobenzoyl)-2-naphthohydrazide

Overview

Description

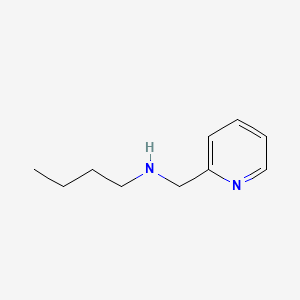

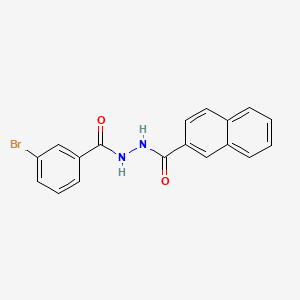

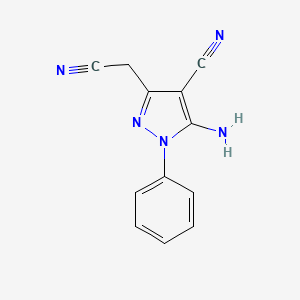

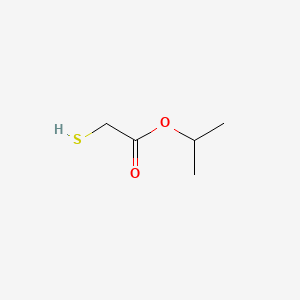

The compound “2’-(3-Bromobenzoyl)-2-naphthohydrazide” appears to be a complex organic molecule. It likely contains a naphthohydrazide group attached to a 3-bromobenzoyl moiety1. However, without specific literature or database entries on this compound, it’s challenging to provide a detailed description1.

Synthesis Analysis

While specific synthesis methods for “2’-(3-Bromobenzoyl)-2-naphthohydrazide” were not found, similar compounds have been synthesized through condensation reactions of 3-bromobenzoyl chloride with amines23.

Molecular Structure Analysis

The molecular structure of “2’-(3-Bromobenzoyl)-2-naphthohydrazide” can be predicted based on its name. It likely contains a naphthohydrazide group attached to a 3-bromobenzoyl moiety4. However, without specific experimental data or computational analysis, the exact structure cannot be confirmed.Chemical Reactions Analysis

The chemical reactions involving “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not readily available. However, similar compounds, such as 3-bromobenzoyl chloride, are known to participate in various reactions, including condensation reactions with amines5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not readily available. However, similar compounds, such as 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide, have been characterized7.Scientific Research Applications

Synthesis and Characterization

- 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives have been synthesized and characterized, showing potential in anticancer applications. A study by Salahuddin et al. (2014) detailed the synthesis of similar compounds and their evaluation in vitro for anticancer activity, particularly against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antihypertensive Properties

- Research by Abdel-Wahab et al. (2008) explored the synthesis of thiosemicarbazides and triazoles, demonstrating their efficacy as antihypertensive α-blocking agents. This indicates the potential of 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives in cardiovascular applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Cleavage of Ethers

- A study by Boovanahalli et al. (2004) used ionic liquid halide nucleophilicity to cleave ethers, suggesting applications of 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives in organic synthesis and green chemistry (Boovanahalli, Kim, & Chi, 2004).

Catalysis in Organic Reactions

- Monfared et al. (2010) reported on mono oxovanadium(V) complexes with 3-hydroxy-2-naphthohydrazide, indicating potential catalytic applications in oxidation reactions, especially for olefins. These findings suggest broader applications in catalysis and organic transformations (Monfared, Bikas, & Mayer, 2010).

Sensor Development

- Anand et al. (2018) developed an optical chemosensor using a hydrazide-naphthalic anhydride conjugate, indicating that derivatives of 2'-(3-Bromobenzoyl)-2-naphthohydrazide could be used in sensor technology, particularly for detecting aluminum ions in live cell imaging (Anand, Kumar, & Sahoo, 2018).

Antimicrobial Applications

- The synthesis and evaluation of 3-hydroxy-2-naphthoic acid hydrazide derivatives by Khalil et al. (2016) suggest that 2'-(3-Bromobenzoyl)-2-naphthohydrazide and its derivatives might have applications in creating antimicrobial agents for polyester fabric dyeing (Khalil, Berghot, & Gouda, 2016).

Safety And Hazards

The safety and hazards associated with “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not known. However, similar compounds, such as 3-bromobenzoyl chloride, are known to be hazardous and corrosive8.

Future Directions

The future directions for research on “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not clear due to the lack of specific information on this compound. However, similar compounds have been studied for their potential applications in medicinal chemistry6.

Please note that this information is based on the closest available compounds and may not accurately represent “2’-(3-Bromobenzoyl)-2-naphthohydrazide”. For accurate information, specific studies on “2’-(3-Bromobenzoyl)-2-naphthohydrazide” would be required.

properties

IUPAC Name |

N'-(3-bromobenzoyl)naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2/c19-16-7-3-6-14(11-16)17(22)20-21-18(23)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREIGOZTASQVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233242 | |

| Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(3-Bromobenzoyl)-2-naphthohydrazide | |

CAS RN |

84282-41-7 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-(3-bromobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694812 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(3-bromobenzoyl)-2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)